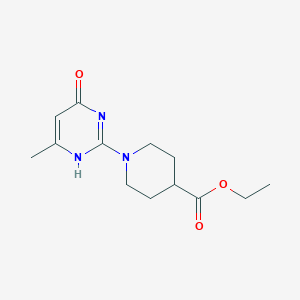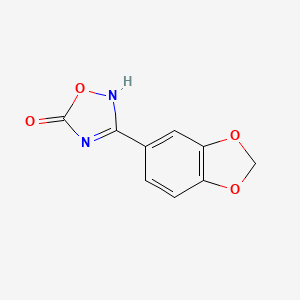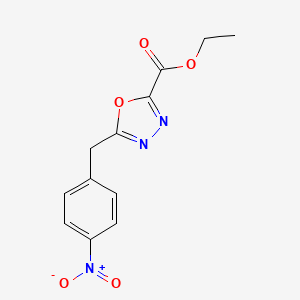
ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
The preparation of “ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step reactions, including the formation of intermediate compounds that are further reacted to yield the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
“ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives and related compounds.
Applications De Recherche Scientifique
“ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” has numerous applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be involved in studies related to biological pathways and mechanisms.
Industry: The compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” exerts its effects involves specific molecular targets and pathways:
Molecular Targets: The compound interacts with particular enzymes or receptors, influencing their activity.
Pathways Involved: It may affect biochemical pathways related to metabolism, signal transduction, or other cellular processes.
Comparaison Avec Des Composés Similaires
“ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include those identified in databases like PubChem.
Uniqueness: The unique aspects of “this compound” may include its specific reactivity, stability, or biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-12(18)10-4-6-16(7-5-10)13-14-9(2)8-11(17)15-13/h8,10H,3-7H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBJHVBVQYCFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[12-(4-Cyclohexylpiperazin-4-ium-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate](/img/structure/B7830341.png)
![(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid](/img/structure/B7830343.png)
![[6-(5-methyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B7830352.png)

![5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B7830372.png)

![8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B7830383.png)
![[3-(2-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7830391.png)
![7-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830416.png)
![7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7830426.png)
![5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7830428.png)
![5-[4-(dimethylamino)phenyl]-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7830431.png)


